Methyl 1-methyl-4-oxopiperidine-2-carboxylate

Description

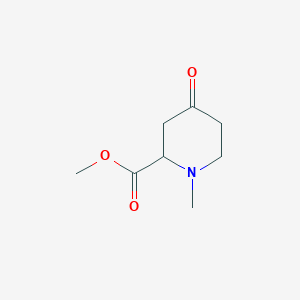

Methyl 1-methyl-4-oxopiperidine-2-carboxylate is a piperidine derivative featuring a methyl ester group at position 2, a methyl substituent at position 1, and a ketone (oxo) group at position 4. This compound is widely utilized as a synthetic intermediate in organic and medicinal chemistry due to its functionalized piperidine scaffold, which is prevalent in bioactive molecules . Its commercial availability (e.g., priced at €797.00/50 mg and €2,374.00/500 mg) underscores its importance in research settings .

Properties

IUPAC Name |

methyl 1-methyl-4-oxopiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-9-4-3-6(10)5-7(9)8(11)12-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYBQJCTUIQSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-4-oxopiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 1-methyl-4-oxopiperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active products. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

Methyl 2-oxopiperidine-4-carboxylate (CAS 25504-47-6)

- Structure : Lacks the 1-methyl substituent but retains the 4-oxo and 2-carboxylate groups.

- Molecular Formula: C₇H₁₁NO₃ (MW: 157.168 g/mol) .

Allyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 849928-31-0)

- Structure : Contains an allyl ester at position 1 instead of a methyl group, with a 2-methyl substituent and 4-oxo group.

- Molecular Formula: C₁₀H₁₅NO₃ (MW: 197.23 g/mol) .

Methyl 1-benzylpiperidine-4-carboxylate (CAS 10315-06-7)

- Structure : Features a benzyl group at position 1 and a methyl ester at position 4; lacks the 4-oxo group.

- Molecular Formula: C₁₄H₁₇NO₂ (MW: 231.29 g/mol estimated) .

Functional and Physicochemical Properties

- Solubility : The 4-oxo group in this compound increases polarity compared to the benzyl derivative, likely improving aqueous solubility.

- Stability: The ketone at position 4 may render the compound susceptible to nucleophilic attack, unlike the non-oxo derivatives .

Biological Activity

Methyl 1-methyl-4-oxopiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.

Structural Characteristics

This compound possesses a piperidine ring with a ketone and a carboxylate group, which contribute to its reactivity and interaction with biological targets. The empirical formula is , with a molecular weight of approximately 173.19 g/mol. The compound's structure allows for various substitutions, which can influence its pharmacological properties.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. It has been utilized as an intermediate in the synthesis of biologically active molecules, including those with analgesic and anti-inflammatory properties. Notably, it serves as a precursor in the production of nakadomarin A, a compound with notable pharmacological activities .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Analgesic Properties : Studies have suggested that compounds derived from this piperidine framework may possess pain-relieving effects.

- Anti-inflammatory Effects : Its structural characteristics suggest potential interactions with inflammatory pathways, although specific studies on its direct effects remain limited.

Table 1: Comparison of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Analgesic | Potential pain relief properties | |

| Anti-inflammatory | Possible inhibition of inflammatory pathways | |

| Synthesis Precursor | Used in the synthesis of nakadomarin A |

Future Directions

The exploration of this compound's biological activity is still in its early stages. Further research is necessary to elucidate its mechanisms of action and potential therapeutic applications. Investigating its analogs could also yield compounds with enhanced efficacy or reduced side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.